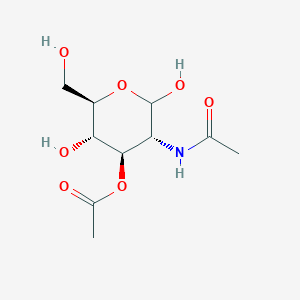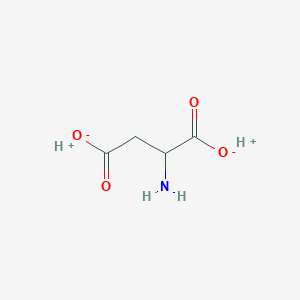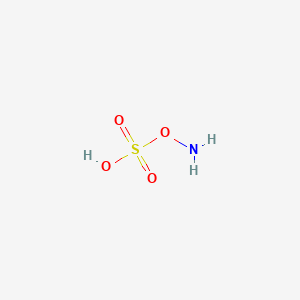
2-Acetamido-3-O-acetyl-2-desoxy-D-glucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose is a derivative of glucose, specifically modified to include an acetamido group and an acetyl group
Wissenschaftliche Forschungsanwendungen
2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of more complex carbohydrates and glycosides.
Biology: In studies of glycoproteins and glycolipids, where it serves as a model compound.
Industry: Used in the production of specialized chemicals and as a reagent in various biochemical assays.
Wirkmechanismus
Target of Action
The primary targets of 2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose are the human O-linked β-N-acetylglucosaminidase (hOGA, GH84) enzyme and human lysosomal hexosaminidases (hHexA and hHexB, GH20) enzymes . These enzymes play a crucial role in several diseases such as neurodegenerative and cardiovascular disorders, type 2 diabetes, and cancer .
Mode of Action
2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose interacts with its targets, hOGA and hHexB, resulting in potent nanomolar competitive inhibition of both enzymes .
Biochemical Pathways
The compound affects the biochemical pathways involving hOGA and hHexB enzymes. It competes for the same metabolic pathways as D-[3H]glucosamine, reducing its incorporation into isolated glycosaminoglycans (GAGs) .
Pharmacokinetics
Its bioavailability is likely influenced by its competitive inhibition of hoga and hhexb enzymes .
Result of Action
The molecular and cellular effects of 2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose’s action include a reduction in D-[3H]glucosamine incorporation into isolated GAGs . This suggests that the compound may have potential applications in the treatment of diseases related to these biochemical pathways .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose are not fully understood. It is known to be a starting compound in the synthesis of a number of glucosamine glycosyl donors . It easily reacts with simple alkyl and carbohydrate alcohols to give stereoselectively the corresponding 1,2-trans glycosides .
Cellular Effects
The cellular effects of 2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose are not well-documented. It is known to be a crucial compound in biomedical research used for studying the biological activities and functions of carbohydrates .
Molecular Mechanism
The molecular mechanism of 2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose is not fully understood. It is known to be involved in the substrate-assisted catalytic mechanism, in which the 2-acetamido group of the substrate forms an oxazoline intermediate .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose in laboratory settings are not well-documented. It is known to be a starting compound in the synthesis of a number of glucosamine glycosyl donors .
Dosage Effects in Animal Models
The dosage effects of 2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose in animal models are not well-documented. It is known to be a crucial compound in biomedical research used for studying the biological activities and functions of carbohydrates .
Metabolic Pathways
The metabolic pathways of 2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose are not well-documented. It is known to be a starting compound in the synthesis of a number of glucosamine glycosyl donors .
Transport and Distribution
The transport and distribution of 2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose within cells and tissues are not well-documented. It is known to be a crucial compound in biomedical research used for studying the biological activities and functions of carbohydrates .
Subcellular Localization
The subcellular localization of 2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose is not well-documented. It is known to be a crucial compound in biomedical research used for studying the biological activities and functions of carbohydrates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose typically involves the acetylation of 2-acetamido-2-deoxy-D-glucose. The process begins with the protection of hydroxyl groups, followed by selective acetylation at the 3-O position. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods: While specific industrial production methods for 2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose are not extensively documented, the general approach involves large-scale chemical synthesis using similar acetylation techniques. The process is optimized for yield and purity, ensuring the compound meets the required standards for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Vergleich Mit ähnlichen Verbindungen
2-Acetamido-2-deoxy-D-glucose: Lacks the acetyl group at the 3-O position.
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-glucopyranose: Contains additional acetyl groups at different positions.
2-Acetamido-2-deoxy-3-O-(α-L-fucopyranosyl)-D-glucopyranose: Includes an additional fucose moiety
Uniqueness: 2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in studies of glycan structure and function, as well as in the synthesis of complex carbohydrates .
Eigenschaften
IUPAC Name |
[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO7/c1-4(13)11-7-9(17-5(2)14)8(15)6(3-12)18-10(7)16/h6-10,12,15-16H,3H2,1-2H3,(H,11,13)/t6-,7-,8-,9-,10?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJNXDFAPWSUSI-WWGUJXLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B43236.png)








![N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea](/img/structure/B43255.png)



